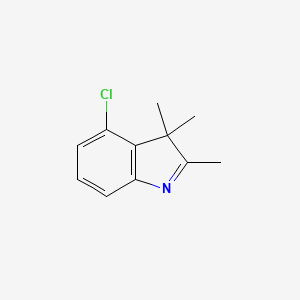
4-Chloro-2,3,3-trimethyl-3H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,3,3-trimethyl-3H-indole is a heterocyclic aromatic compound with the molecular formula C11H12ClN It is a derivative of indole, characterized by the presence of a chlorine atom at the 4-position and three methyl groups at the 2, 3, and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,3,3-trimethyl-3H-indole typically involves the chlorination of 2,3,3-trimethylindole. One common method includes the reaction of 2,3,3-trimethylindole with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the 4-position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,3,3-trimethyl-3H-indole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of 2,3,3-trimethylindole.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various substituted indoles, oxidized derivatives, and reduced forms of the original compound.
Scientific Research Applications
4-Chloro-2,3,3-trimethyl-3H-indole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2,3,3-trimethyl-3H-indole involves its interaction with specific molecular targets and pathways. The chlorine atom and methyl groups influence its reactivity and binding affinity to various biological targets. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2,3,3-Trimethylindole: Lacks the chlorine atom at the 4-position, resulting in different chemical properties and reactivity.
4-Bromo-2,3,3-trimethyl-3H-indole: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.
2,3,3-Trimethyl-4,5-benzo-3H-indole:
Uniqueness
4-Chloro-2,3,3-trimethyl-3H-indole is unique due to the presence of the chlorine atom, which significantly influences its chemical reactivity and potential applications. The combination of chlorine and methyl groups provides distinct properties that make it valuable in various research and industrial contexts.
Properties
Molecular Formula |
C11H12ClN |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
4-chloro-2,3,3-trimethylindole |
InChI |
InChI=1S/C11H12ClN/c1-7-11(2,3)10-8(12)5-4-6-9(10)13-7/h4-6H,1-3H3 |
InChI Key |
VBSYZJVLFZNHHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


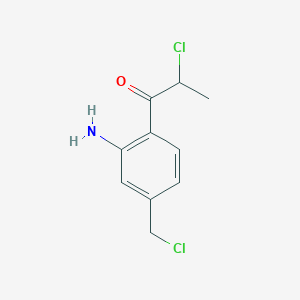
![2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide](/img/structure/B14075712.png)
![5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B14075717.png)

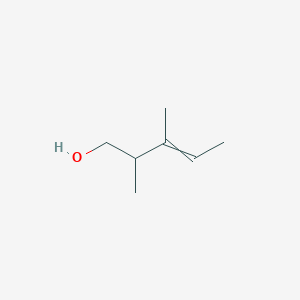

![tert-butyl N-[1-(2-cyanoacetyl)piperidin-4-yl]carbamate](/img/structure/B14075732.png)
![2-Propenoic acid, 1,1',1''-[phosphinothioylidynetris(oxy-4,1-phenyleneiminocarbonyloxy-2,1-ethanediyl)] ester](/img/structure/B14075736.png)
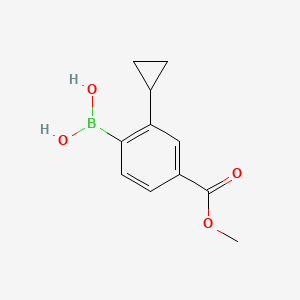
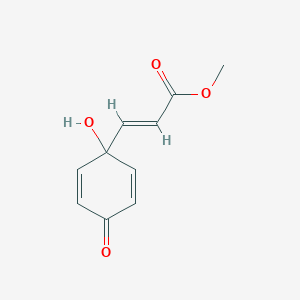

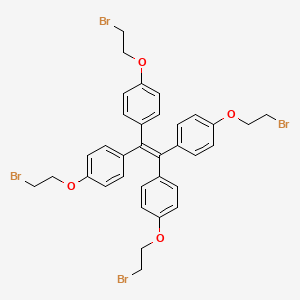
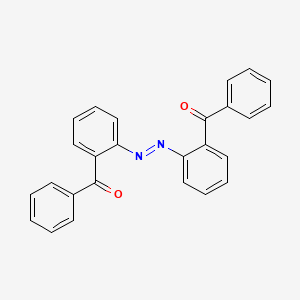
![1,2,3-Trimethoxy-5-methyl-4-[(3,4,5-trimethoxyphenyl)methyl]benzene](/img/structure/B14075755.png)
